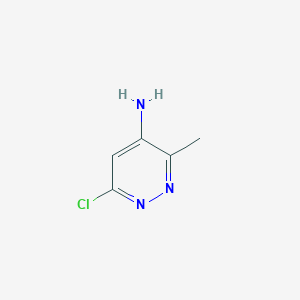
6-Chloro-3-methylpyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methylpyridazin-4-amine is a heterocyclic compound with a pyridazine ring structure. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and an amine group at the 4th position on the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpyridazin-4-amine typically involves the chlorination of 3-methylpyridazine followed by amination. One common method includes the reaction of 3-methylpyridazine with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6th position. The resulting 6-chloro-3-methylpyridazine is then treated with ammonia or an amine source to introduce the amine group at the 4th position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methylpyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: The amine group can react with carbonyl compounds (e.g., aldehydes, ketones) to form imines.
Alkylation Reactions: The amine group can be alkylated using alkylating agents to form substituted amines.
Common Reagents and Conditions
Chlorinating Agents: Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2).
Amination Reagents: Ammonia (NH3), primary or secondary amines.
Condensation Reagents: Aldehydes, ketones.
Alkylating Agents: Alkyl halides, alkyl sulfonates.
Major Products Formed
Substituted Pyridazines: Formed by substitution reactions.
Imines: Formed by condensation reactions.
Alkylated Amines: Formed by alkylation reactions.
Scientific Research Applications
6-Chloro-3-methylpyridazin-4-amine is used in various scientific research applications, including:
Drug Discovery: As a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: To investigate its biological activity and potential therapeutic effects.
Chemical Synthesis: As an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylpyridazin-4-amine is primarily based on its ability to interact with biological targets through its amine and chlorine functional groups. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-methylpyridazin-3-amine: Similar structure but with the chlorine and methyl groups at different positions.
3-Methylpyridazine: Lacks the chlorine and amine groups.
4-Amino-3-methylpyridazine: Lacks the chlorine group.
Uniqueness
6-Chloro-3-methylpyridazin-4-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the chlorine and amine groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
6-chloro-3-methylpyridazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-4(7)2-5(6)9-8-3/h2H,1H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSIASALNRSEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














